![molecular formula C24H18N2OS B11503933 (2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(4-methylbenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B11503933.png)
(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(4-methylbenzyl)oxy]phenyl}prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2E)-2-(1,3-BENZOTHIAZOL-2-YL)-3-{3-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE is a complex organic molecule featuring a benzothiazole moiety and a substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-BENZOTHIAZOL-2-YL)-3-{3-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with a suitable aldehyde to form the benzothiazole core. This is followed by a Wittig reaction to introduce the propenenitrile group. The reaction conditions often require the use of strong bases and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-(1,3-BENZOTHIAZOL-2-YL)-3-{3-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(2E)-2-(1,3-BENZOTHIAZOL-2-YL)-3-{3-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of (2E)-2-(1,3-BENZOTHIAZOL-2-YL)-3-{3-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)phenol
- 2-(1,3-Benzothiazol-2-yl)aniline
- 2-(1,3-Benzothiazol-2-yl)benzoic acid
Uniqueness
(2E)-2-(1,3-BENZOTHIAZOL-2-YL)-3-{3-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE: is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required.
Propriétés
Formule moléculaire |
C24H18N2OS |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
(E)-2-(1,3-benzothiazol-2-yl)-3-[3-[(4-methylphenyl)methoxy]phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C24H18N2OS/c1-17-9-11-18(12-10-17)16-27-21-6-4-5-19(14-21)13-20(15-25)24-26-22-7-2-3-8-23(22)28-24/h2-14H,16H2,1H3/b20-13+ |
Clé InChI |
MXSSUKQWQDSLPF-DEDYPNTBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3 |
SMILES canonique |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C#N)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol](/img/structure/B11503857.png)
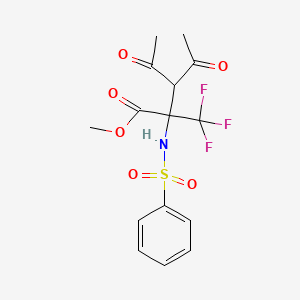
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide](/img/structure/B11503865.png)
![N-[6-methyl-4-phenyl-2-(trifluoromethyl)quinolin-8-yl]acetamide](/img/structure/B11503869.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11503875.png)
![N-[1-(3,4-dimethylphenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methoxybenzamide](/img/structure/B11503876.png)
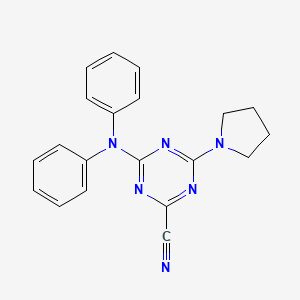
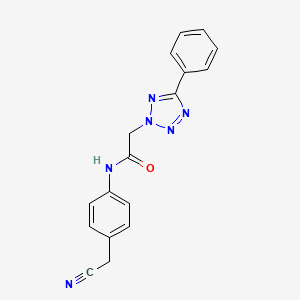

![5-[(2-Carboxyethyl)sulfanyl]-4-methyl-2-piperidino-1,3-dithiol-1-ium](/img/structure/B11503909.png)
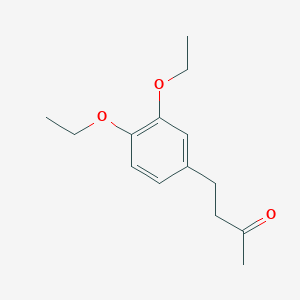
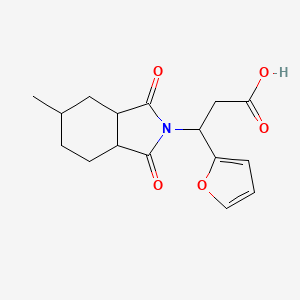
![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11503940.png)
![{[4-(Ethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B11503943.png)
